Baicalin methyl ester

Overview

Description

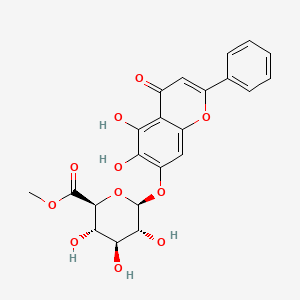

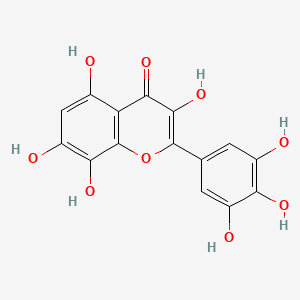

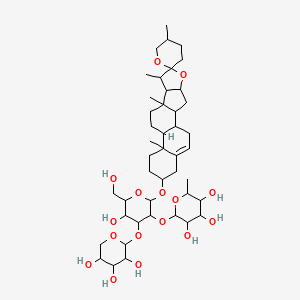

Baicalin methyl ester is a derivative of baicalin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis, a traditional Chinese herbal medicine . Baicalin is known for its various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties . The methyl ester form of baicalin is developed to improve its pharmacokinetic parameters and enhance its clinical application .

Mechanism of Action

Target of Action

Baicalin methyl ester, a significant active flavone derived from Scutellaria baicalensis radix, has been shown to interact with various proteins . The primary targets include ATP-binding and/or ATPase activity proteins such as CKB , HSP86 , HSP70-1 , HSP90 , ATPSF1β , and ACTG1 . Another important target is NOX4 , which plays a crucial role in oxidative stress .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it has been shown to suppress the expression of NOX4 . It also interacts with ATP-binding and ATPase activity proteins, regulating the PKR and PI3K/AKT/eNOS signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It is highly associated with the regulation of the role of PKR in interferon induction and the antiviral response signaling pathway, the PI3K/AKT signaling pathway, and the eNOS signaling pathway . These pathways play a significant role in the compound’s anti-inflammatory, antitumor, and antioxidant functions .

Pharmacokinetics

This compound’s ADME properties significantly impact its bioavailability. Due to its low aqueous solubility (67.03±1.60 μg/ml) and low permeability (Papp =0.037×10−6 cm/s), baicalin is classified as BCS IV . The γ-cd complexation significantly increases the solubility of baicalin, approximately 5 times .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exerts anti-neuroinflammatory and anti-neuronal apoptotic effects, suppresses obesity through anti-inflammatory and antioxidant effects, and alleviates intestinal disorders through regulatory effects on intestinal microorganisms and short-chain fatty acid production . It also exhibits an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut-brain axis plays a significant role in mediating the bioactivities of baicalin

Biochemical Analysis

Biochemical Properties

Baicalin methyl ester, like its parent compound Baicalin, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied .

Cellular Effects

Baicalin, the parent compound, has been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Baicalin can interact with various biomolecules, potentially leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baicalin methyl ester can be synthesized through esterification of baicalin. The process involves the reaction of baicalin with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of baicalin to its methyl ester form .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Baicalin methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to baicalin in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Baicalin.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Scientific Research Applications

Baicalin methyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Baicalin Methyl Ester: this compound is unique due to its improved pharmacokinetic properties, which enhance its bioavailability and therapeutic potential compared to baicalin . The methyl ester modification allows for better absorption and distribution in the body, making it a more effective compound for clinical applications .

Properties

IUPAC Name |

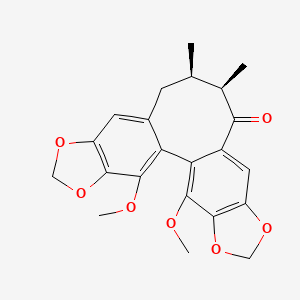

methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWRAYJMTOYETH-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)